molecular formula C9H9Br B13686492 2-(1-Bromovinyl)toluene

2-(1-Bromovinyl)toluene

Cat. No.: B13686492
M. Wt: 197.07 g/mol
InChI Key: JLTLGLMEGZAXCB-UHFFFAOYSA-N
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Description

2-(1-Bromovinyl)toluene is an organic compound that belongs to the class of benzene derivatives It consists of a toluene moiety substituted with a bromovinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)toluene typically involves the bromination of vinyl toluene. One common method is the electrophilic addition of bromine to the double bond of vinyl toluene, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromovinyl)toluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield derivatives like 2-(1-Aminovinyl)toluene.
  • Oxidation reactions produce compounds like 2-(1-Formylvinyl)toluene.
  • Reduction reactions result in 2-Ethylbenzyl derivatives.

Scientific Research Applications

2-(1-Bromovinyl)toluene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromovinyl)toluene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: 2-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in chemical transformations. This dual functionality allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry.

Properties

Molecular Formula

C9H9Br

Molecular Weight

197.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-2-methylbenzene

InChI

InChI=1S/C9H9Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3

InChI Key

JLTLGLMEGZAXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)Br

Origin of Product

United States

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